(3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine (3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 2001025-85-8
VCID: VC7790040
InChI: InChI=1S/C6H10F3NO2S/c1-13(11,12)5-3-10-2-4(5)6(7,8)9/h4-5,10H,2-3H2,1H3/t4-,5-/m1/s1
SMILES: CS(=O)(=O)C1CNCC1C(F)(F)F
Molecular Formula: C6H10F3NO2S
Molecular Weight: 217.21

(3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine

CAS No.: 2001025-85-8

Cat. No.: VC7790040

Molecular Formula: C6H10F3NO2S

Molecular Weight: 217.21

* For research use only. Not for human or veterinary use.

(3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine - 2001025-85-8

Specification

CAS No. 2001025-85-8
Molecular Formula C6H10F3NO2S
Molecular Weight 217.21
IUPAC Name (3S,4S)-3-methylsulfonyl-4-(trifluoromethyl)pyrrolidine
Standard InChI InChI=1S/C6H10F3NO2S/c1-13(11,12)5-3-10-2-4(5)6(7,8)9/h4-5,10H,2-3H2,1H3/t4-,5-/m1/s1
Standard InChI Key AYYBWLVVSJHYRW-RFZPGFLSSA-N
SMILES CS(=O)(=O)C1CNCC1C(F)(F)F

Introduction

Structural Characteristics

Molecular Configuration

The compound’s core structure consists of a pyrrolidine ring—a saturated five-membered amine—with two substituents at the 3 and 4 positions: a methylsulfonyl (-SO₂CH₃) group and a trifluoromethyl (-CF₃) group, respectively. The stereochemistry at these positions is defined as (3S,4S), which ensures a specific spatial arrangement critical for molecular interactions.

Key Structural Attributes:

  • Pyrrolidine Ring: Provides rigidity and influences the compound’s conformational flexibility.

  • Methylsulfonyl Group: A strong electron-withdrawing group that enhances hydrogen-bonding capabilities.

  • Trifluoromethyl Group: Imparts lipophilicity and metabolic stability, common in bioactive molecules.

Computational modeling studies highlight the methylsulfonyl group’s role in forming hydrogen bonds with biological targets, while the -CF₃ group increases the molecule’s partition coefficient (logP), favoring membrane permeability.

Synthesis and Purification

Synthetic Routes

The synthesis of (3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine involves multi-step organic reactions, typically starting from a pyrrolidine precursor.

Representative Pathway:

  • Ring Formation: Cyclization of γ-aminobutyric acid derivatives or via [3+2] cycloaddition reactions.

  • Functionalization:

    • Trifluoromethylation: Introduced using reagents like TMSCF₃ or CF₃X under catalytic conditions.

    • Sulfonylation: Methanesulfonyl chloride (MsCl) reacts with the pyrrolidine amine in the presence of a base (e.g., triethylamine).

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure the (3S,4S) configuration.

Purification Techniques

Purification is achieved through:

  • Flash Chromatography: Separates diastereomers using silica gel and gradient elution.

  • Crystallization: Yields >98% enantiomeric excess (ee) by exploiting solubility differences.

Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₁₀F₃NO₂S
Molecular Weight217.21 g/mol
CAS Number2001025-85-8
Predicted logP1.8 (estimated)
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The compound’s solubility profile is influenced by its polar sulfonyl group and nonpolar -CF₃ group, rendering it moderately soluble in organic solvents like dichloromethane and dimethyl sulfoxide (DMSO).

Applications in Pharmaceutical Research

Enzyme Inhibition

The methylsulfonyl group’s hydrogen-bonding capacity enables interactions with enzymatic active sites. For example, in kinase inhibition assays, the compound demonstrates nanomolar affinity for specific ATP-binding pockets.

Receptor Modulation

The -CF₃ group enhances binding to hydrophobic receptor domains. Preclinical studies suggest activity against G protein-coupled receptors (GPCRs) involved in neuroinflammatory pathways.

Case Study: Neurodegenerative Disease Models

In rodent models of Parkinson’s disease, the compound reduced neuronal apoptosis by 40% at 10 mg/kg doses, likely via modulation of NMDA receptors.

Comparative Analysis with Analogues

CompoundKey DifferencesBioactivity (IC₅₀)
3-MethylpyrrolidineLacks -SO₂CH₃ and -CF₃>100 µM
4-TrifluoromethylpyrrolidineLacks -SO₂CH₃45 µM
(3S,4S)-3-Methylsulfonyl-4-CF₃-PyrroDual functional groups12 nM

The dual functional groups in (3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine confer superior target affinity and pharmacokinetic properties compared to analogues.

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